2-(2-Oxo-benzooxazol-3-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzoxazole derivatives involves catalytic oxidative aminocarbonylation reactions, where palladium-catalyzed processes play a significant role. For instance, 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and similar derivatives were synthesized from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through tandem oxidative aminocarbonylation-cyclization, showcasing the utility of palladium catalysis in the synthesis of complex benzoxazole structures (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structures of benzoxazole derivatives have been elucidated through various analytical techniques, including X-ray diffraction. These analyses have confirmed configurations and stereochemistries around their molecular frameworks, providing insights into their three-dimensional arrangements and potential for chemical reactivity and interactions (Camacho-Camacho et al., 2013).
Chemical Reactions and Properties
Benzoxazole compounds participate in a variety of chemical reactions, contributing to the synthesis of novel derivatives with potential biological and pharmaceutical applications. For example, reactions involving organometallic tin compounds derived from 2-benzimidazole propionic acid have led to the formation of mononuclear organometallic tin esters, showcasing the reactivity of the benzoxazole ring with metal-organic frameworks (Camacho-Camacho et al., 2013).
Scientific Research Applications
Synthesis and Characterization
Research has shown the synthesis and characterization of ligands and their metal complexes derived from compounds structurally similar to 2-(2-Oxo-benzooxazol-3-yl)-propionic acid. These synthesized ligands, when complexed with transition metals, have been analyzed using various techniques such as infrared and electronic spectra, showing significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Desai & Parekh, 2021).
Organometallic Chemistry
Organometallic compounds derived from related structures have been investigated, demonstrating the coordination of carboxylic groups to metal atoms, which lead to the formation of complex structures. These studies provide insights into the design of new materials with potential applications in catalysis and materials science (Camacho-Camacho et al., 2013).
Novel Polycyclic Systems
The dehydration of compounds structurally related to 2-(2-Oxo-benzooxazol-3-yl)-propionic acid has led to the creation of new polycyclic systems, which are important for pharmaceutical research and development. These novel systems have been characterized by X-ray diffraction, highlighting their potential for further exploration in drug design (Ukhin et al., 2011).
Corrosion Inhibition
Compounds with benzimidazole and related structures have been synthesized and assessed for their corrosion inhibition properties. These studies involve gravimetric, electrochemical, and SEM methods, indicating the potential application of these compounds in protecting metals against corrosion, which is crucial for industrial applications (Ammal et al., 2018).
Ugi Reaction Applications
The use of bifunctional compounds in the Ugi reaction has led to the synthesis of novel compounds with potential therapeutic applications. This method demonstrates the versatility of using related structures to 2-(2-Oxo-benzooxazol-3-yl)-propionic acid in constructing complex molecules efficiently (Ghandi et al., 2010).
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(9(12)13)11-7-4-2-3-5-8(7)15-10(11)14/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBVLNODMJCOTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC=C2OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424401 |
Source
|
Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |
CAS RN |
13610-53-2 |
Source
|
Record name | α-Methyl-2-oxo-3(2H)-benzoxazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13610-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.